

CHK-336 Drug Interaction Studies: Technical Support Center

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Compound of Interest

Compound Name: CHK-336

Cat. No.: B11933690

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with **CHK-336**, a first-in-class, orally available, and liver-targeted small molecule lactate dehydrogenase A (LDHA) inhibitor.[1][2] The information is tailored to address potential issues encountered during drug interaction studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of **CHK-336** uptake into hepatocytes, and how might this lead to drug-drug interactions?

A1: **CHK-336** is actively taken up into hepatocytes via Organic Anion Transporting Polypeptides (OATPs).[1][3] This is a critical aspect of its liver-targeted profile.[1][3] Consequently, co-administration with drugs that are strong inhibitors of OATP transporters (e.g., cyclosporine, rifampin) could competitively inhibit the uptake of **CHK-336**, potentially reducing its concentration in the liver and diminishing its therapeutic effect. Conversely, **CHK-336** might compete with other co-administered OATP substrates for uptake.

Q2: Are there any known interactions of **CHK-336** with cytochrome P450 (CYP) enzymes?

A2: Currently, there is no specific data from dedicated clinical drug-drug interaction studies on the effects of **CHK-336** on CYP enzymes in the public domain. Preclinical data suggests a favorable off-target safety and ADME profile with a low anticipated risk of significant drug-drug interactions.[3] However, without specific in vivo data, it is advisable to exercise caution when co-administering **CHK-336** with potent CYP inhibitors or inducers, or with drugs that have a

narrow therapeutic index and are metabolized by CYP enzymes. Standard in vitro assays (e.g., CYP inhibition and induction assays) are recommended to de-risk potential interactions.

Q3: We observed lower than expected efficacy of **CHK-336** in our in vivo model when co-administered with another compound. What could be the cause?

A3: Lower than expected efficacy could be due to a pharmacokinetic interaction. Given that **CHK-336** relies on OATP transporters for hepatic uptake, the co-administered compound may be an OATP inhibitor.^{[1][3]} This would lead to reduced liver concentrations of **CHK-336** and consequently, a diminished pharmacodynamic response. It is recommended to perform an in vitro OATP uptake assay to assess if the co-administered compound inhibits **CHK-336** transport.

Q4: Has co-administration of **CHK-336** with other drugs been associated with any specific safety signals in preclinical or clinical studies?

A4: While specific drug-drug interaction safety data is not publicly available, the Phase 1 clinical trial for **CHK-336** was paused due to a serious adverse event of anaphylaxis in a subject who received a 125 mg dose.^{[1][4][5]} The event was investigated as a potential hypersensitivity reaction.^[4] Although not directly linked to a drug-drug interaction, this highlights the importance of careful safety monitoring in any study involving **CHK-336**, especially when administered with other compounds that may have a known risk of hypersensitivity reactions.

Troubleshooting Guides

Issue: Variability in **CHK-336** plasma and liver concentrations in animal studies.

- Potential Cause 1: OATP Transporter Inhibition. The co-administered drug may be an inhibitor of OATP transporters, leading to increased plasma concentrations and decreased liver concentrations of **CHK-336**.
 - Troubleshooting Step: Conduct an in vitro OATP inhibition assay with the co-administered drug. Compare the IC₅₀ value to the in vivo concentrations of the co-administered drug.
- Potential Cause 2: Genetic Polymorphisms in OATP transporters. In certain animal strains or human populations, genetic variants of OATP transporters can lead to altered function and

variable drug uptake.

- Troubleshooting Step: If using animal models, ensure a genetically homogenous population. In clinical studies, consider genotyping for relevant OATP polymorphisms.

Issue: Unexpected toxicity when **CHK-336** is co-administered with another therapeutic agent.

- Potential Cause: Pharmacokinetic Interaction. The co-administered agent could be inhibiting the metabolism or clearance of **CHK-336**, leading to higher systemic exposure. Conversely, **CHK-336** could be affecting the disposition of the co-administered drug.
 - Troubleshooting Step: Perform a full pharmacokinetic analysis of both **CHK-336** and the co-administered drug, both alone and in combination, to identify any changes in exposure (AUC, Cmax).

Data Presentation

Table 1: Hypothetical In Vitro OATP1B1 Inhibition by Co-administered Drugs

Co-administered Drug	Drug Class	CHK-336 Uptake Inhibition (IC50, μ M)
Cyclosporine	Calcineurin Inhibitor	0.1
Rifampin	Antibiotic	1.5
Atorvastatin	HMG-CoA Reductase Inhibitor	5.2
Metformin	Antidiabetic Agent	> 50

This table presents illustrative data on how to summarize in vitro OATP inhibition results. The values are not based on actual experimental data for **CHK-336**.

Table 2: Hypothetical Pharmacokinetic Parameters of **CHK-336** (10 mg/kg, oral) in Rats With and Without a Potent OATP Inhibitor

Parameter	CHK-336 Alone	CHK-336 + OATP Inhibitor	% Change
Plasma AUC (ng*h/mL)	1500	3000	+100%
Plasma Cmax (ng/mL)	300	650	+117%
Liver Cmax (ng/g)	45000	18000	-60%
Terminal Half-life (h)	18	20	+11%

This table provides an example of how to present pharmacokinetic drug interaction data. The values are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro OATP1B1 and OATP1B3 Inhibition Assay

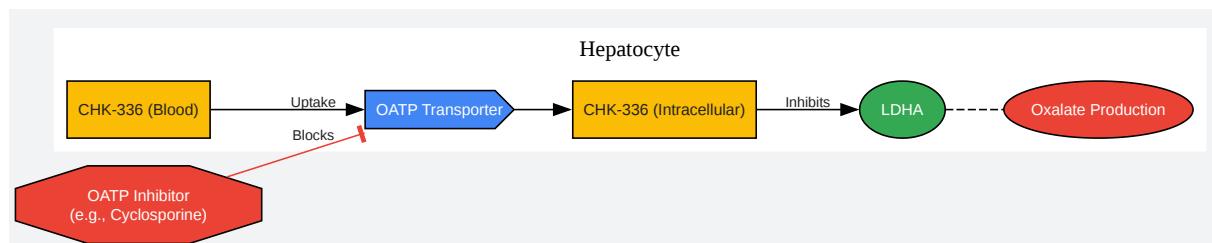
- Objective: To determine if a co-administered drug inhibits the OATP-mediated uptake of **CHK-336**.
- Methodology:
 - Culture HEK293 cells stably expressing human OATP1B1 or OATP1B3 transporters.
 - Pre-incubate the cells with a range of concentrations of the test compound (potential inhibitor) for 10-15 minutes.
 - Initiate the uptake reaction by adding a solution containing a probe substrate (e.g., radiolabeled estradiol-17 β -glucuronide) and the test compound.
 - Incubate for a short period (e.g., 2-5 minutes) at 37°C.
 - Stop the reaction by washing the cells with ice-cold buffer.
 - Lyse the cells and measure the intracellular concentration of the probe substrate using liquid scintillation counting or LC-MS/MS.

- Calculate the IC50 value for the inhibition of probe substrate uptake by the test compound.

Protocol 2: In Vivo Pharmacokinetic Interaction Study in Rodents

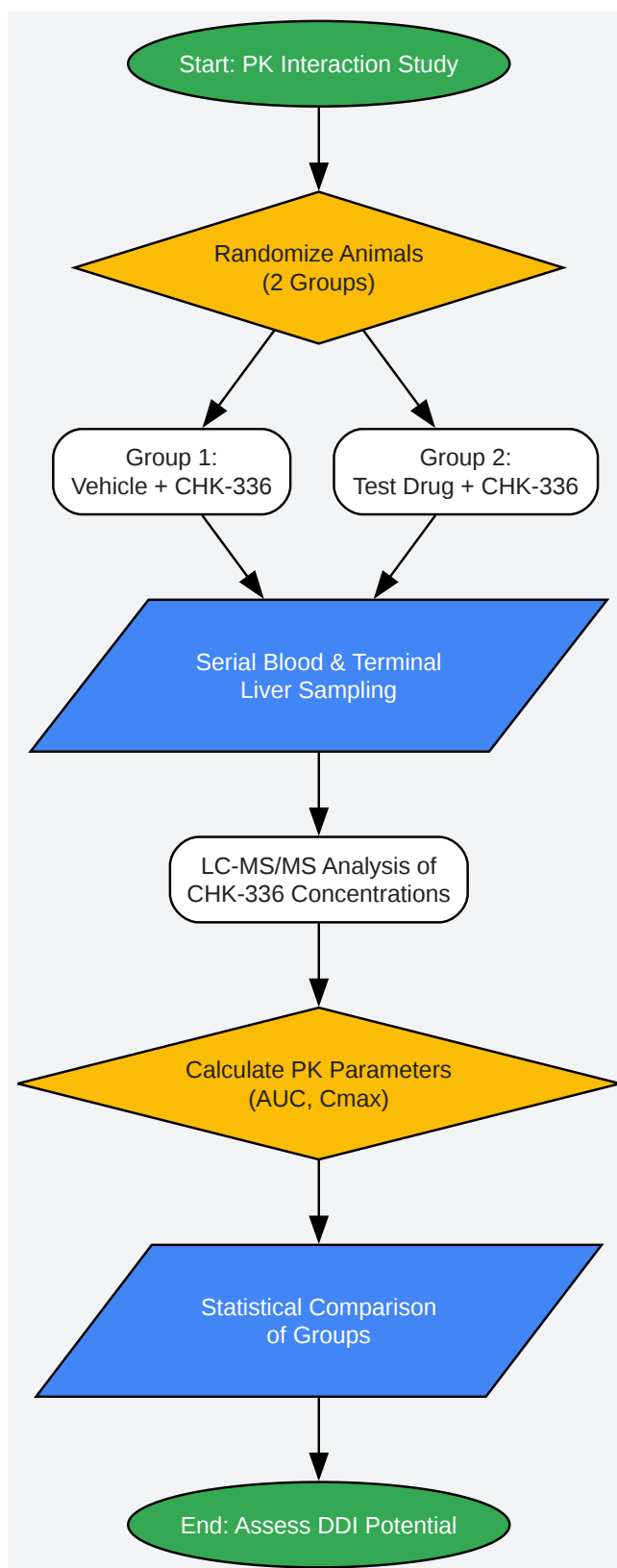
- Objective: To evaluate the effect of a co-administered drug on the pharmacokinetics of **CHK-336**.
- Methodology:
 - Use two groups of animals (e.g., male Sprague-Dawley rats).
 - Group 1 receives the vehicle for the co-administered drug followed by an oral dose of **CHK-336** (e.g., 10 mg/kg).
 - Group 2 receives the co-administered drug at a therapeutic dose, followed by the same oral dose of **CHK-336**. The timing between the administration of the two drugs should be based on their known T_{max} values to ensure maximal potential for interaction.
 - Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose of **CHK-336**).
 - At the end of the study (e.g., 24 hours), euthanize the animals and collect liver tissue.
 - Analyze the plasma and liver homogenates for concentrations of **CHK-336** using a validated LC-MS/MS method.
 - Calculate pharmacokinetic parameters (AUC, C_{max}, T_{1/2}) for both groups and compare them to assess the extent of the drug-drug interaction.

Visualizations



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Caption: OATP-mediated hepatic uptake of **CHK-336** and potential for inhibition.



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References

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